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Executive Summary
First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-

methylamide, or Weinreb amide, has become an indispensable tool in modern organic

synthesis.[1][2][3][4] Its prominence stems from a unique reactivity profile that elegantly solves

a classic problem in carbonyl chemistry: the over-addition of organometallic reagents.[1][5]

While powerful nucleophiles readily add twice to traditional acylating agents like esters or acid

chlorides to yield tertiary alcohols, the Weinreb amide stops the reaction cleanly at the ketone

or aldehyde stage.[1][6] This guide provides a comprehensive overview of the Weinreb amide,

detailing its underlying mechanism, diverse preparative methods, and broad synthetic

applications, grounded in field-proven protocols and mechanistic insights.

The Mechanistic Cornerstone: A Stable Chelated
Intermediate
The synthetic power of the Weinreb amide is rooted in its interaction with organometallic

reagents. Upon nucleophilic attack by an organolithium or Grignard reagent, a tetrahedral

intermediate is formed. Unlike the transient intermediates in reactions with esters, this species
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is remarkably stabilized at low temperatures through the formation of a five-membered chelate

between the metal cation, the carbonyl oxygen, and the N-methoxy oxygen.[1][2][7][8]

This chelation effectively sequesters the intermediate, preventing its collapse to a ketone until a

deliberate aqueous or acidic workup is performed.[8][9] Because the ketone is not formed in

the presence of the highly reactive organometallic reagent, the common side reaction of over-

addition is completely circumvented.[1][10][11] This mechanistic hypothesis, proposed by

Weinreb and Nahm, was widely accepted and later confirmed by spectroscopic and kinetic

analyses.[1]

Figure 1. Comparative reaction pathways of organometallics with an acyl chloride versus a
Weinreb amide.

Preparation of Weinreb Amides: A Multi-faceted
Approach
The versatility of the Weinreb amide extends to its synthesis. It can be prepared from a wide

range of common starting materials, allowing for seamless integration into complex synthetic

routes. The vast majority of these procedures utilize the commercially available and stable salt

N,O-dimethylhydroxylamine hydrochloride.[1][12][13]

Figure 2. Common synthetic pathways for the preparation of Weinreb amides.

Data Summary: Weinreb Amide Preparation
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Starting Material Key Reagents Causality & Field Insights

Carboxylic Acid

Peptide coupling agents (CDI,

DCC, EDCI, T3P, BOP) + N,O-

dimethylhydroxylamine HCl

Most Versatile: Directly

converts the acid, avoiding the

need to form an acid chloride.

CDI (Carbonyldiimidazole) is

often preferred for its clean

reaction profile, evolving only

CO2 and imidazole.[14] T3P®

(Propylphosphonic Anhydride)

is another excellent choice for

its high yields and simple

workup.

Acid Chloride

Pyridine or other non-

nucleophilic base + N,O-

dimethylhydroxylamine HCl

Original Method: Highly

efficient and rapid.[1] The base

is required to neutralize the

HCl generated and the HCl

salt of the amine. This method

is ideal for robust substrates

where the acid chloride is

easily accessible.

Ester or Lactone
AlMe₃ or i-PrMgCl + N,O-

dimethylhydroxylamine HCl

Direct Conversion: Useful for

converting esters directly.

Trimethylaluminum (AlMe₃)

acts as both a Lewis acid to

activate the ester and a

coupling reagent.[1][15]

Alternatively, a non-

nucleophilic Grignard like i-

PrMgCl can be used to form

the magnesium salt of the

hydroxylamine, which then

reacts with the ester.[1]

Aryl Bromide/Triflate Pd catalyst, CO (1 atm), Base

+ N,O-dimethylhydroxylamine

Advanced Method: Allows for

the direct synthesis of aryl

Weinreb amides from aryl
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halides via

aminocarbonylation, bypassing

the need for an intermediate

carboxylic acid.[16]

Experimental Protocol 1: Preparation from a Carboxylic
Acid using CDI
This protocol is adapted from a procedure utilizing 1,1'-Carbonyldiimidazole (CDI), which offers

a mild and efficient alternative to preparing the acid chloride, especially for sensitive substrates.

[14]

Activation: To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent like

dichloromethane (DCM) or tetrahydrofuran (THF), add CDI (1.1 equiv) in one portion at room

temperature.

Stirring: Stir the mixture for 45-60 minutes. The completion of the activation step is often

indicated by the cessation of CO₂ evolution and the formation of a clear solution.

Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution

in one portion.

Reaction: Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC or

LC-MS.

Workup: Quench the reaction with 1 M HCl. Separate the layers and extract the aqueous

phase with DCM (2x).

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution

and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to

yield the Weinreb amide, which can often be used without further purification.[14]

Synthetic Applications: The Gateway to Ketones
and Aldehydes
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The primary utility of the Weinreb amide is its controlled conversion to carbonyl compounds.[9]

It serves as a reliable platform for C-C bond formation and selective reduction.

Synthesis of Ketones
The reaction of a Weinreb amide with one equivalent of an organolithium or Grignard reagent is

the most common and robust method for ketone synthesis.[1][17] The reaction tolerates a wide

variety of functional groups in both the amide and the nucleophile, including esters, silyl ethers,

and N-protected amino acids.[1]

Experimental Protocol 2: General Procedure for Weinreb
Ketone Synthesis

Setup: To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF under an inert

atmosphere (N₂ or Ar), cool the flask to -78 °C using a dry ice/acetone bath.

Nucleophile Addition: Slowly add the organometallic reagent (e.g., Grignard reagent or

organolithium, 1.1-1.2 equiv) dropwise via syringe, maintaining the internal temperature

below -70 °C. The causality here is critical: slow addition at low temperature is essential to

form the stable chelated intermediate and prevent side reactions.[1]

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

Quench: Slowly quench the reaction at low temperature by adding a saturated aqueous

solution of ammonium chloride (NH₄Cl).

Warm & Extract: Remove the cooling bath and allow the mixture to warm to room

temperature. Transfer to a separatory funnel, add water and an organic solvent (e.g., ethyl

acetate), and separate the layers. Extract the aqueous layer with the organic solvent (2x).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄,

filter, and concentrate. Purify the crude ketone by flash column chromatography.

Synthesis of Aldehydes
Weinreb amides can be cleanly reduced to aldehydes using common metal hydride reagents

like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1][17] Similar
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to the ketone synthesis, the reaction proceeds through a stable chelated intermediate that

resists over-reduction to the primary alcohol.[9] The aldehyde is liberated only upon aqueous

workup.

Experimental Protocol 3: Reduction of a Weinreb Amide
to an Aldehyde

Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere

and cool to 0 °C or -78 °C, depending on the substrate and reagent.

Hydride Addition: Add the hydride reducing agent (e.g., LiAlH₄ or DIBAL-H, 1.2-1.5 equiv)

dropwise. The choice of temperature and reagent can be substrate-dependent; DIBAL-H is

often preferred for its milder nature.

Reaction: Stir the mixture at the chosen temperature for 1-3 hours, monitoring by TLC.

Workup (Fieser Method for LiAlH₄): Quench the reaction carefully at 0 °C by the sequential,

dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water

again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure generates a granular

precipitate of aluminum salts that is easily filtered.

Purification: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of

Celite®, washing thoroughly with an organic solvent. Concentrate the filtrate under reduced

pressure to obtain the crude aldehyde, which is then purified by chromatography.
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Figure 3. Key synthetic transformations of Weinreb amides into ketones and aldehydes.

Advanced and Emerging Applications
The utility of the Weinreb amide continues to expand. Recent research has demonstrated its

role as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling

the synthesis of complex ortho-substituted aromatic compounds.[18] Furthermore, solid-phase

versions of the Weinreb amide have been developed, facilitating parallel synthesis and the

creation of chemical libraries by simplifying purification to a simple filtration step.[19][20]

Conclusion
The Weinreb amide is a testament to the power of mechanistic understanding in synthetic

design. By exploiting the formation of a stable, chelated intermediate, it provides a reliable and

highly general solution to the challenge of controlled acylation. Its ease of preparation from

multiple starting materials and its predictable reactivity with both organometallic and hydride

reagents have solidified its status as a cornerstone functional group in the synthesis of natural

products, pharmaceuticals, and advanced materials. For any scientist engaged in complex

molecular construction, mastery of Weinreb amide chemistry is not just advantageous—it is

essential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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